molecular formula C20H22N4O3S B4852431 N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(phenylsulfonyl)amino]benzamide

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(phenylsulfonyl)amino]benzamide

Cat. No. B4852431
M. Wt: 398.5 g/mol
InChI Key: BOIQEYNDTRNZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(phenylsulfonyl)amino]benzamide, also known as JP-8-039, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. This molecule has shown promising results in preclinical studies and has the potential to be a valuable addition to the current arsenal of cancer treatments.

Mechanism of Action

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(phenylsulfonyl)amino]benzamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are important for cancer cell growth and survival. By inhibiting Hsp90, this compound can disrupt the activity of these proteins and induce cancer cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have effects on normal cells. Specifically, it has been shown to induce the expression of genes involved in the stress response and DNA repair pathways. This suggests that this compound may have potential applications in other areas, such as neurodegenerative diseases and aging.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(phenylsulfonyl)amino]benzamide is its specificity for Hsp90. This makes it a valuable tool for studying the role of Hsp90 in cancer and other diseases. However, one limitation of this compound is its relatively low potency compared to other Hsp90 inhibitors. This can make it more difficult to achieve the desired effects in experiments.

Future Directions

There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(phenylsulfonyl)amino]benzamide. One area of interest is the development of more potent analogs of this compound that can be used in clinical trials. In addition, there is interest in exploring the potential applications of this compound in other areas, such as neurodegenerative diseases and aging. Finally, there is ongoing research on the mechanisms of action of this compound and its effects on normal cells, which may lead to new insights into the biology of cancer and other diseases.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

3-(benzenesulfonamido)-N-(3-imidazol-1-ylpropyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-16-8-9-17(20(25)22-10-5-12-24-13-11-21-15-24)14-19(16)23-28(26,27)18-6-3-2-4-7-18/h2-4,6-9,11,13-15,23H,5,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIQEYNDTRNZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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